

A Comparative Guide to the Biological Activity of Quinoline Compounds

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Compound of Interest

Compound Name: 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B141444

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and comparison of the biological activities of recently developed quinoline compounds against established drugs in the fields of oncology, infectious diseases, and neurodegenerative disorders. The data presented is compiled from recent studies to offer an objective overview of the performance of quinoline derivatives, supported by detailed experimental protocols and visualizations of relevant biological pathways.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the quantitative data on the biological activities of various quinoline compounds compared to standard therapeutic agents. This data is intended to provide a clear and concise comparison of their potency.

Anticancer Activity: Cytotoxicity Comparison

The in vitro cytotoxicity of novel quinoline derivatives against several human cancer cell lines is compared with the standard chemotherapeutic drug, Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is presented. Lower IC50 values indicate greater potency.

Compound/Drug	Cancer Cell Line	IC50 (μM)	Reference
Quinoline Derivatives			
Quinoline Derivative 7	Caco-2 (Colon)	93.5	[1]
Quinoline Derivative 8	Caco-2 (Colon)	>100	[1]
Quinoline Derivative 9	Caco-2 (Colon)	>100	[1]
Quinoline-based CA-4 Analog (65)	MCF-7 (Breast)	0.02-0.04	[2]
Quinoline-based CA-4 Analog (66)	MCF-7 (Breast)	0.019-0.042	[2]
Morpholine Quinazoline AK-3	A549 (Lung)	10.38 ± 0.27	[3]
MCF-7 (Breast)	6.44 ± 0.29	[3]	
Morpholine Quinazoline AK-10	A549 (Lung)	8.55 ± 0.67	[3]
MCF-7 (Breast)	3.15 ± 0.23	[3]	
Standard Drug			
Doxorubicin	Caco-2 (Colon)	8.2	[1]
Doxorubicin	A549 (Lung)	~0.07 - 0.15	
Doxorubicin	MCF-7 (Breast)	~0.05 - 1.45	

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Comparison

The antibacterial efficacy of novel quinoline derivatives is compared with the broad-spectrum antibiotic, Ciprofloxacin. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is presented. Lower MIC values indicate greater antibacterial activity.

Compound/Drug	Bacterial Strain	MIC (µg/mL)	Reference
Quinoline Derivatives			
Methylene-linked Quinoline 3a-d	MRSA	0.125	[4]
Fluoroquinolone Derivative 5a	MRSA	2	[4]
Quinolone Triazole 6d	MRSA	0.5	[4]
Ciprofloxacin Derivative 7a	MRSA	0.016	[4]
Quinoline-2-one 6c	S. aureus	0.018 - 0.061	[5]
Quinoline-2-one 6i	S. aureus	0.018 - 0.061	[5]
Quinoline-2-one 6l	S. aureus	0.018 - 0.061	[5]
Quinoline-2-one 6o	S. aureus	0.018 - 0.061	[5]
Standard Drug			
Ciprofloxacin	MRSA	2	[4]
Ciprofloxacin	S. aureus	0.018	[5]
Norfloxacin	MRSA	8	[4]
Chloramphenicol	MRSA	16	[4]

Antimalarial Activity: In Vitro Efficacy Comparison

The in vitro antimalarial activity of novel quinoline derivatives against chloroquine-sensitive (3D7 or D10) and chloroquine-resistant (W2 or Dd2) strains of *Plasmodium falciparum* is compared with standard antimalarial drugs, Chloroquine and Artemisinin.

Compound/Drug	P. falciparum Strain	IC50 (nM)	Reference
Quinoline Derivatives			
Isatin-7-chloroquinoline Conjugate 14	W2	69.0	[6]
Quinoline-pyrimidine Hybrid 32	D10	70	[6]
Dd2	157	[6]	
DAQ (Chloroquine analog)	3D7	46 ± 4	[7]
K1	50 ± 3	[7]	
Mefloquine-Trioxolane Carbamate	W2	24-74	[8]
Standard Drugs			
Chloroquine	W2	60.0	[6]
Chloroquine	D10	40	[6]
Chloroquine	Dd2	417	[6]
Artemisinin	W2	7.00	[6]

Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition Comparison

The neuroprotective potential of a novel quinazoline derivative is compared with the standard Alzheimer's disease drug, Donepezil, by assessing their ability to inhibit acetylcholinesterase (AChE).

Compound/Drug	Target	IC50 (nM)	Reference
Quinazoline Derivative			
Compound 3e	AChE	9.26	[9]
Standard Drug			
Donepezil	AChE	16.43	[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effects of quinoline compounds on cancer cell lines.

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The intensity of the purple color, measured spectrophotometrically, is proportional to the number of living cells.

Procedure:

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the quinoline compounds and a standard drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle-treated control group.
- **MTT Incubation:** After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination for Antibacterial Activity

Objective: To determine the lowest concentration of a quinoline compound that inhibits the visible growth of a specific bacterium.

Principle: The broth microdilution method is used to determine the MIC. A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate, and a standardized bacterial suspension is added to each well. The plate is incubated, and the lowest concentration of the agent that prevents visible bacterial growth (turbidity) is recorded as the MIC.

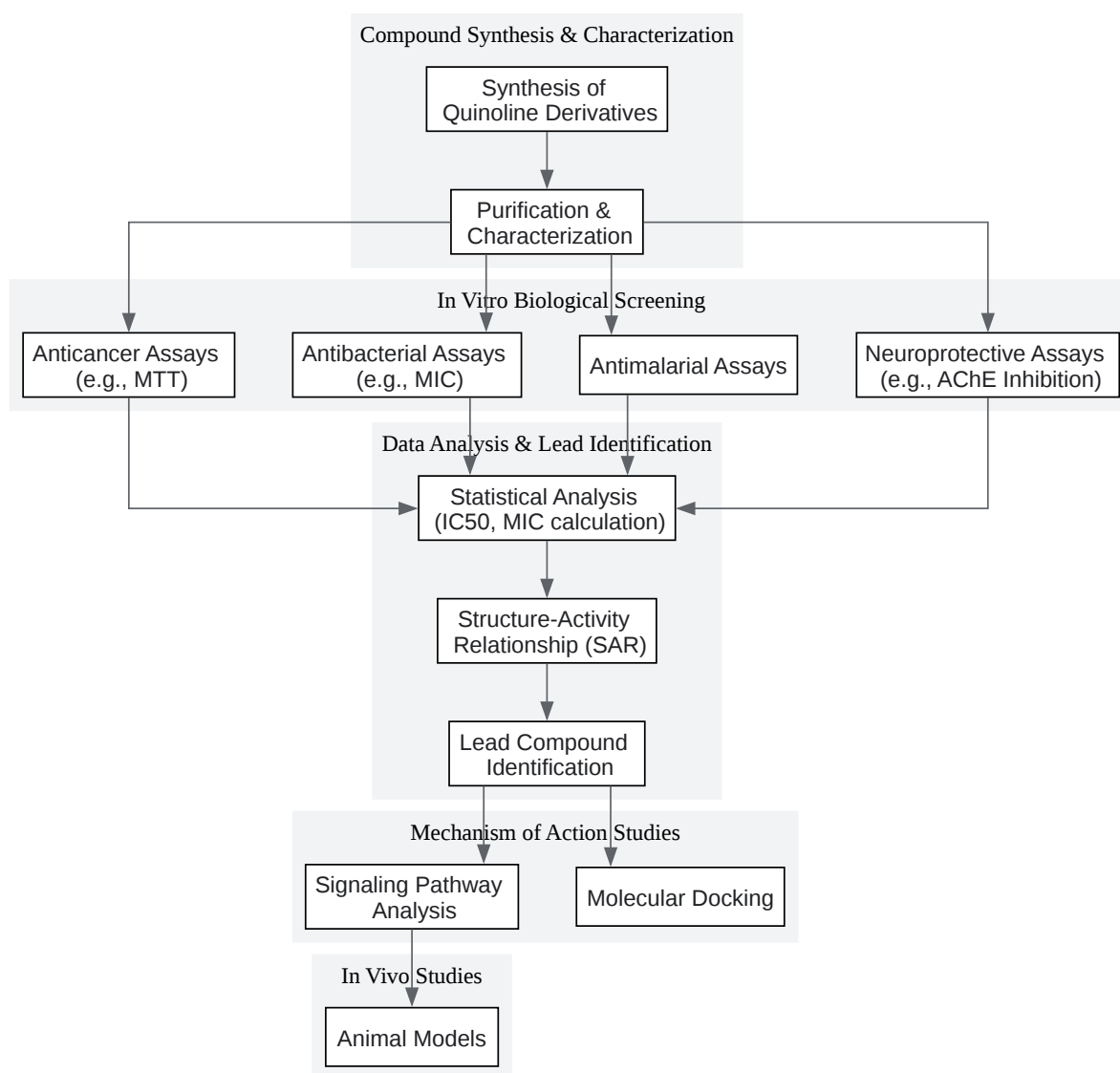
Procedure:

- **Compound Dilution:** Prepare a two-fold serial dilution of the quinoline compounds and a standard antibiotic (e.g., Ciprofloxacin) in Mueller-Hinton broth in a 96-well plate.
- **Bacterial Inoculum Preparation:** Prepare a standardized inoculum of the test bacteria (e.g., *S. aureus*, *E. coli*) equivalent to a 0.5 McFarland standard.
- **Inoculation:** Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **MIC Determination:** After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations of Biological Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by quinoline compounds and a general experimental workflow for their biological evaluation.

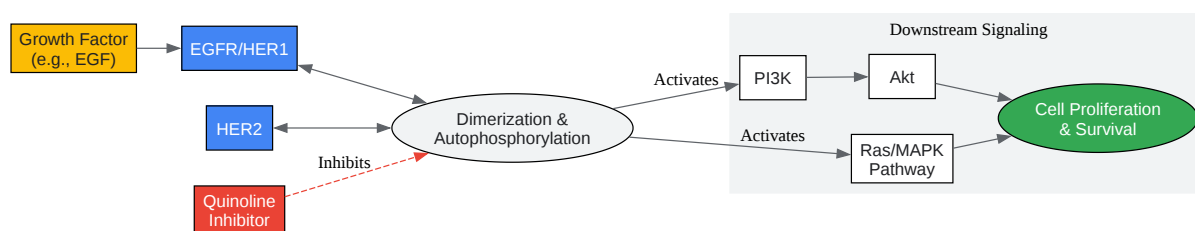
Experimental Workflow for Biological Evaluation of Quinoline Compounds



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Caption: General workflow for the biological evaluation of quinoline compounds.

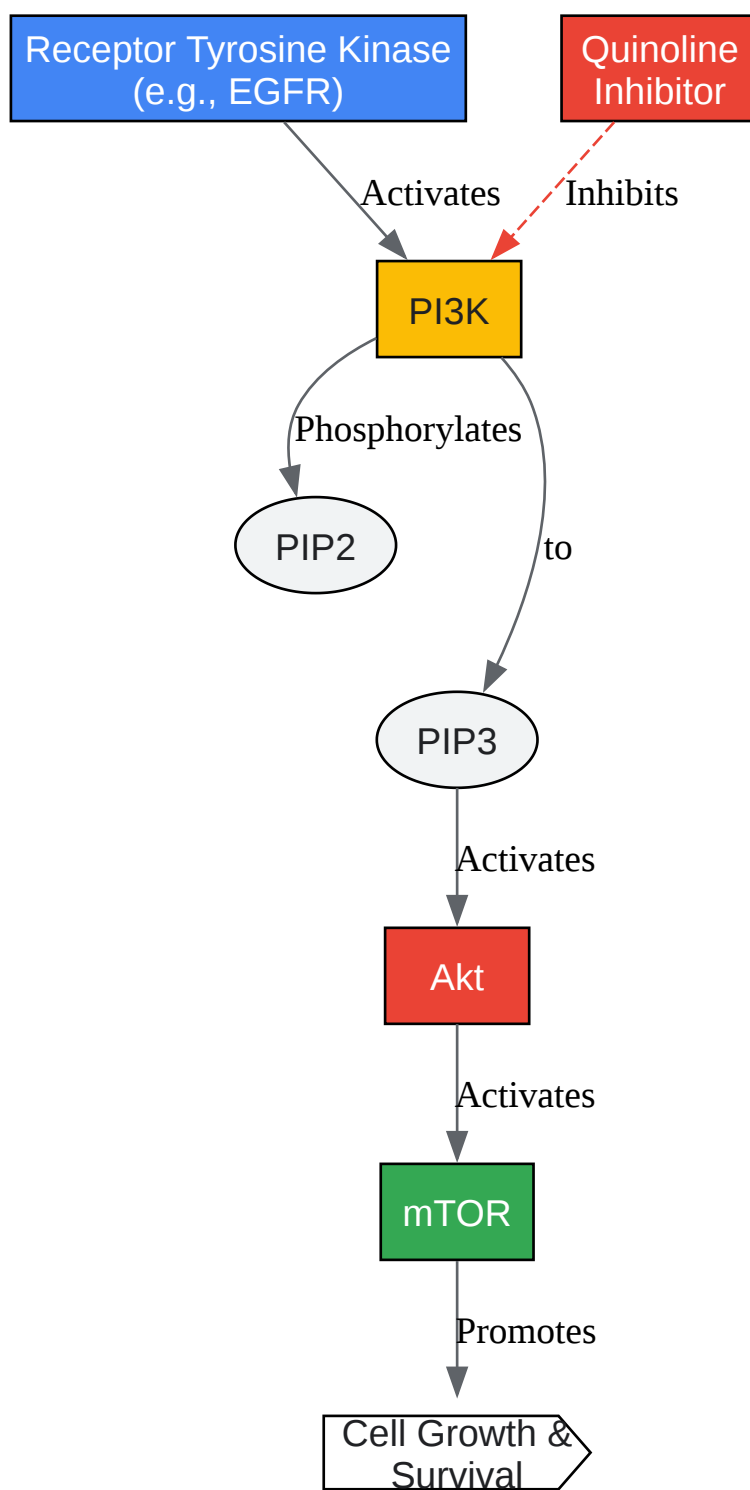
EGFR/HER2 Signaling Pathway



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Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of certain quinoline derivatives.

PI3K/Akt Signaling Pathway



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Caption: The PI3K/Akt signaling pathway, a common target for anticancer quinoline compounds.

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